2-Chloro-6-O-methyl-inosine

Description

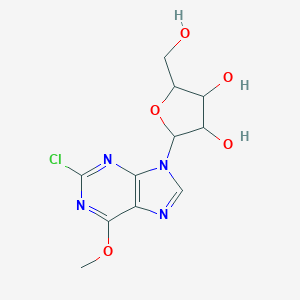

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGKCCNEHWKCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935034 | |

| Record name | 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-92-6 | |

| Record name | NSC31144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modifications of 2 Chloro 6 O Methyl Inosine

Synthetic Pathways to 2-Chloro-6-O-methyl-inosine

The synthesis of this compound is a sophisticated process that relies on established principles of heterocyclic and nucleoside chemistry. The construction of this molecule can be approached through various strategic pathways, primarily involving the step-wise assembly of the purine (B94841) ring system or the modification of pre-existing purine nucleosides.

Multi-step Processes for Purine Ring System Formation and Substituent Introduction

The synthesis of this compound often begins with the construction of the core purine structure. ontosight.ai This typically involves multi-step reaction sequences starting from simpler acyclic or heterocyclic precursors. google.com A common strategy involves the initial formation of a substituted imidazole (B134444) or pyrimidine (B1678525) ring, which is then cyclized to form the bicyclic purine system.

Once the purine scaffold is established, the introduction of the specific substituents at the C2 and C6 positions is carried out. The chlorine atom at the C2 position and the oxygen at the C6 position are often introduced by utilizing a precursor like 2,6-dichloropurine. researchgate.net For instance, starting with guanosine, a series of reactions can lead to the desired product. This can involve protecting the sugar hydroxyl groups, converting the 6-oxo group to a 6-chloro group, and introducing the 2-chloro substituent. nih.gov The synthesis of 2-methylthio-6-chloropurine riboside, a related precursor, involves treating 2′,3′,5′-O-triacetyl-6-chloro-2-aminopurine riboside with dimethyldisulfide and isoamyl nitrite. oup.com Such multi-step processes allow for precise control over the placement of functional groups on the purine ring. ontosight.ai

Regioselective Alkylation Methods

A critical step in the synthesis of this compound is the regioselective methylation of the oxygen atom at the C6 position. Direct alkylation of purine rings can often lead to a mixture of products, with alkylation occurring at various nitrogen atoms (e.g., N7 or N9). researchgate.netresearchgate.net To achieve selective O6-alkylation, specific methods have been developed.

One effective strategy involves the conversion of the 6-oxo group of a protected inosine (B1671953) derivative into a more reactive intermediate. For example, silyl-protected inosine can be treated with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) and cesium carbonate (Cs₂CO₃) to form a reactive O6-(benzotriazol-1-yl) intermediate. nih.gov This intermediate readily reacts with an alcohol, in this case, methanol, in the presence of a base to yield the desired O6-methyl ether. nih.gov This two-step, one-pot procedure offers high yields for the etherification of the O6-position. nih.gov Another approach involves the direct treatment of a 6-chloropurine (B14466) nucleoside with sodium methoxide (B1231860). The highly reactive 6-chloro group is readily displaced by the methoxide ion to form the 6-O-methyl ether. researchgate.net

Table 1: Selected Methods for O6-Alkylation of Purine Nucleosides

| Starting Material | Reagents | Product | Key Feature |

| Silyl-protected inosine | 1. BOP, Cs₂CO₃, THF2. Methanol, Cs₂CO₃ | O⁶-methylinosine derivative | Formation of a reactive O⁶-(benzotriazol-1-yl) intermediate. nih.gov |

| 2′,3′,5′tri-O-acetyl-6-chloropurineriboside | t-BuOK, Methanol, DMSO | O⁶-methylinosine derivative | Nucleophilic substitution of the C6-chloro group. researchgate.net |

Derivatization and Analog Generation

The structure of this compound, with its reactive chloro and methoxy (B1213986) groups, makes it an excellent starting material for generating a diverse library of purine nucleoside analogs. Modifications can be systematically introduced at the C2 and C6 positions of the purine ring, as well as on the sugar moiety. biosynth.com

Modification at the C2 Position

The chlorine atom at the C2 position of the purine ring is a versatile handle for introducing various substituents via nucleophilic aromatic substitution reactions. This position is amenable to derivatization with a range of nucleophiles. For example, the C2-chloro group can be displaced by amines to generate 2-amino derivatives or by fluoride (B91410) ions to produce 2-fluoro analogs. researchgate.net The introduction of (aryl)alkylthio groups at this position has also been explored. nih.gov Furthermore, C2-alkynyl and arylalkynyl groups have been successfully introduced, demonstrating the flexibility of this position for creating structural diversity. nih.gov These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Modification at the C6 Position

The 6-O-methyl group of this compound can be substituted by a variety of nucleophiles, allowing for extensive analog generation at this position. The C6 position is known to be convenient for chemical modifications when the N9 position is protected by a carbohydrate residue. mdpi.com The methoxy group can be displaced by amines to yield N6-substituted adenosine (B11128) analogs. researchgate.net For example, reaction with ammonia (B1221849) produces the 6-amino derivative (adenosine analog), while reactions with primary or secondary amines yield N6-alkyl or N6,N6-dialkyl adenosine analogs. nih.gov

Additionally, chiral amino acid amides have been successfully introduced at the C6 position, further expanding the chemical space of accessible analogs. mdpi.comresearchgate.net The 6-chloro precursor is often used for these transformations, where it is displaced by various nitrogen, oxygen, or sulfur nucleophiles. nih.govnih.gov

Table 2: Examples of C6 Position Modifications

| Precursor | Reagent | Product Type |

| 6-Chloropurine riboside derivative | R-NH₂ (e.g., alkylamine) | N⁶-alkyladenosine derivative. researchgate.net |

| 6-Chloropurine riboside derivative | Amino acid amides | C6-amino acid amide conjugate. mdpi.com |

| 6-Chloropurine derivative | Thiols, Phenols | C6-thioether or C6-aryloxy derivatives. nih.gov |

Sugar Moiety Modifications (e.g., 2'-C-methyl, 2'-deoxy, 2'-O-methyl)

Modifications to the ribose sugar moiety of this compound provide another avenue for creating analogs with distinct structural and conformational properties. These modifications can significantly influence the biological activity of the nucleoside.

2'-Deoxy Analogs : The synthesis of 2'-deoxy analogs, such as 2-Chloro-2'-deoxy-6-O-methylinosine, involves using a 2'-deoxyribose sugar precursor during the synthesis or modifying the ribose ring of a pre-formed nucleoside. medchemexpress.commedchemexpress.commybiosource.comcymitquimica.com These analogs lack the hydroxyl group at the 2' position of the sugar.

2'-C-Methyl Analogs : The introduction of a methyl group at the 2' position results in 2'-C-methyl analogs, such as 2-Chloro-2a(2)-C-methyl-6-O-methylinosine. ontosight.ai The synthesis of these compounds requires specialized sugar precursors, like 2-C-methyl-D-ribonolactone, which are then incorporated into the nucleoside structure. google.com

2'-O-Methyl Analogs : Methylation of the 2'-hydroxyl group yields 2'-O-methylinosine (Im) analogs. genesilico.pl This modification is found in naturally occurring RNA molecules and can be incorporated synthetically to study its effects on nucleoside conformation and function. genesilico.pl

Other sugar modifications, such as the synthesis of 3'-azido-2',3'-dideoxypurine nucleosides and analogs with arabinose instead of ribose, have also been reported, starting from related 2-chloropurine precursors. nih.govmdpi.com

Table 3: Summary of Sugar Moiety Modifications

| Modification | Example Compound Name | Key Structural Feature |

| 2'-Deoxy | 2-Chloro-2'-deoxy-6-O-methylinosine medchemexpress.com | Absence of 2'-hydroxyl group. medchemexpress.com |

| 2'-C-Methyl | 2-Chloro-2a(2)-C-methyl-6-O-methylinosine ontosight.ai | Methyl group at the 2' position. ontosight.ai |

| 2'-O-Methyl | 2-Chloro-6-O,2'-O-dimethyl-inosine | Methoxy group at the 2' position. genesilico.pl |

| 3'-Deoxy | 2-Chloro-3'-deoxy-6-O-methylinosine | Absence of 3'-hydroxyl group. evitachem.com |

| Arabinofuranosyl | 2-chloro-6-O-methyl-(9-β-D-arabinofuranosyl)guanine | Arabinose sugar instead of ribose. mdpi.com |

Enzymatic Synthesis and Biocatalysis in Analog Preparation

The use of enzymes, or biocatalysis, in the synthesis of nucleoside analogs like this compound presents a sustainable and efficient alternative to traditional chemical methods. researchgate.net Biocatalytic processes offer significant advantages, including high stereo- and regioselectivity, which often eliminates the need for complex protection and deprotection steps common in organic synthesis. researchgate.net These reactions are typically performed under mild conditions, leading to higher efficiency and a reduced environmental footprint. researchgate.net Key enzymes employed in the synthesis of nucleoside analogs include nucleoside phosphorylases (NPs), 2'-deoxyribosyltransferases (NDTs), phosphoribosyltransferases, and nucleoside kinases. researchgate.netresearchgate.net

A prominent strategy in the enzymatic preparation of these compounds is the transglycosylation reaction, frequently catalyzed by nucleoside phosphorylases. researchgate.net This method involves the transfer of a glycosyl (sugar) moiety from a donor nucleoside to a purine or pyrimidine base acceptor. mdpi.com

Multi-Enzyme Cascade Reactions

Researchers have successfully employed multi-enzyme cascades to produce modified nucleosides from simple pentose (B10789219) sugars. nih.gov A notable achievement in this area is the synthesis of D-arabinosides of 2-chloro-6-methoxypurine, an analog of this compound, using a mesophilic enzyme cascade for the first time. nih.gov This "one-pot" enzymatic transformation typically involves a sequence of reactions catalyzed by specific enzymes. nih.gov

The cascade begins with a kinase, such as ribokinase, which phosphorylates the starting sugar (e.g., D-ribose, D-arabinose). A phosphopentomutase (PPM) then catalyzes the transfer of the phosphate (B84403) group to form an α-D-pentose-1-phosphate intermediate. nih.gov This intermediate is a crucial substrate for a nucleoside phosphorylase (NP), which facilitates the final step of coupling the sugar phosphate to the desired purine base, such as 2-chloro-6-methoxypurine, to form the target nucleoside. nih.gov

Comparative studies have been conducted to evaluate the effectiveness of enzymes from different sources, primarily comparing mesophilic enzymes from Escherichia coli with thermophilic enzymes from Thermus thermophilus. nih.gov Findings indicate that while both systems can produce a range of modified nucleosides, the mesophilic enzyme cascade often demonstrates a significantly higher rate of product formation and provides a higher content of the target products in the reaction mixture. nih.gov For instance, in the synthesis of 2-chloroadenine (B193299) nucleosides from various sugars, the efficiency of the mesophilic cascade was notably higher for most substrates compared to the thermophilic one. nih.govresearchgate.net

Research Findings on Enzyme Cascade Efficiency

The following table summarizes the comparative efficiency of mesophilic and thermophilic enzyme cascades in the synthesis of 2-chloroadenine nucleosides from different pentose sugars after 30 minutes of reaction. nih.govresearchgate.net

| Pentose Sugar | Product | Conversion with Mesophilic Enzymes (%) | Conversion with Thermophilic Enzymes (%) |

|---|---|---|---|

| D-Ribose (Rib) | 2-Chloroadenine Riboside | 92 | 76 |

| 2-Deoxy-D-ribose (dRib) | 2-Chloroadenine Deoxyriboside | 74 | 62 |

| D-Arabinose (Ara) | 2-Chloroadenine Arabinoside | 66 | 32 |

| 2-Deoxy-2-fluoro-D-arabinose (F-Ara) | 2-Chloroadenine Fluoroarabinoside | 8 | <1 |

| D-Xylose (Xyl) | 2-Chloroadenine Xyloside | 2 | 2 |

Biocatalysis in Analog Preparation

Beyond multi-enzyme systems, single-enzyme biocatalysis, particularly using nucleoside phosphorylases, is a cornerstone for producing analogs. The synthesis of various 2-chloro-6-substituted arabinonucleosides has been achieved through transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases. mdpi.com To overcome unfavorable reaction equilibria, a technique known as arsenolysis can be employed. researchgate.netmdpi.com In the presence of arsenate, the enzyme forms an unstable intermediate, α-D-ribose-1-arsenate, from a riboside donor. This process shifts the reaction equilibrium toward the synthesis of the desired arabinonucleoside product, which is less susceptible to arsenolysis. mdpi.com

Furthermore, advanced biocatalytic systems have been developed to improve the efficiency and scalability of production. Enzyme membrane reactors (EMRs) allow for the continuous production of nucleoside analogs by retaining the enzyme for repeated use. researchgate.net This method has been successfully applied to the synthesis of dihalogenated nucleoside analogs like 2,6-dichloropurine-2′-deoxyribonucleoside, achieving high conversion rates over extended periods. researchgate.net

Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

The enzymatic interactions of 2-Chloro-6-O-methyl-inosine are a key aspect of its biological profile. Research has focused on its ability to inhibit certain enzymes while being resistant to others, highlighting its potential as a specific modulator of cellular pathways.

This compound has been identified as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP). americanchemicalsuppliers.com PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. The inhibitory action of this compound on PARP suggests a potential for cytoprotective effects by modulating cellular responses to DNA damage. americanchemicalsuppliers.com As a hypoxanthine (B114508) analog, its mechanism of action is thought to be related to its ability to interfere with the normal function of PARP, which utilizes NAD+ to synthesize poly(ADP-ribose) chains as a signaling mechanism following DNA damage.

Table 1: Research Findings on PARP Inhibition by this compound

| Finding | Description | Reference |

| PARP Inhibition | Identified as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP). | americanchemicalsuppliers.com |

| Cytoprotective Effects | Exhibits cytoprotective activity, likely through the inhibition of PARP. | americanchemicalsuppliers.com |

| Hypoxanthine Analog | Its activity as a PARP inhibitor is associated with its classification as a hypoxanthine analog. | americanchemicalsuppliers.com |

A significant characteristic of this compound is its resistance to degradation by Adenosine (B11128) Deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine and its analogs, a common metabolic pathway that can limit the efficacy of nucleoside-based therapeutic agents. The structural modifications in this compound prevent its breakdown by ADA, thereby enhancing its potential for sustained biological activity. While it is resistant to ADA, there is no substantial evidence from the reviewed literature to suggest that it acts as a potent inhibitor of the enzyme itself.

Table 2: Adenosine Deaminase (ADA) Interaction Profile

| Interaction | Observation | Reference |

| Resistance to Degradation | The compound shows resistance to being broken down by the enzyme Adenosine Deaminase (ADA). |

There is no direct evidence in the reviewed scientific literature to indicate that this compound is a significant inhibitor or modulator of Inosine-5′-monophosphate Dehydrogenase (IMPDH). While it is an inosine (B1671953) analog, specific studies detailing its interaction with IMPDH are not available.

Receptor Interactions and Modulation

The interaction of nucleoside analogs with cell surface receptors is critical to their pharmacological effects. The following section explores the known interactions of this compound with adenosine receptors.

As an adenosine analog, this compound has the potential to interact with the family of adenosine receptors (A1, A2A, A2B, and A3). However, specific binding affinity data (such as IC50 or Ki values) and functional modulation studies for this particular compound across the different adenosine receptor subtypes are not detailed in the reviewed scientific literature.

Transient Receptor Potential Melastatin 2 (TRPM2) Channel Antagonism

The Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable cation channel activated by adenosine 5′-diphosphoribose (ADPR). nih.govresearchgate.net Its activation is linked to various cellular processes, including apoptosis. researchgate.net The development of specific antagonists for the TRPM2 channel is a key area of research for understanding its physiological roles. nih.gov

Research into the structure-activity relationship of ADPR analogues has led to the design of potential TRPM2 antagonists. nih.govacs.org Modifications to the purine (B94841) ring of ADPR have been a successful strategy. nih.govresearchgate.net For instance, compounds with a substituent at the C8 position of the purine ring have demonstrated antagonist activity. nih.govresearchgate.net Specifically, an 8-phenyl substitution on ADPR (8-Ph-ADPR) was found to be an effective antagonist. nih.govresearchgate.net

While direct studies on this compound as a TRPM2 antagonist are not detailed in the provided context, the synthesis of related molecules offers insight. The compound 6-O-Methyl-IDPR was synthesized from 6-chloropurine (B14466) and evaluated for its effects on the TRPM2 channel, highlighting the scientific interest in modified purine nucleosides for this target. nih.govacs.org

Cellular and Biochemical Effects

Cytoprotective Mechanisms

This compound is identified as a hypoxanthine analog. medchemexpress.eu Hypoxanthine and its analogs exhibit notable anti-inflammatory and cytoprotective effects. medchemexpress.eumedchemexpress.commedchemexpress.com The protective mechanism is linked to the inhibition of poly(ADP-ribose) polymerase (PARP) activity. medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com This inhibition is a key factor in its ability to protect cells from certain types of damage. medchemexpress.euchembk.com Studies on related compounds show that adenosine and inosine also exert cytoprotective effects in models of liver and kidney ischemia-reperfusion injury. nih.govnih.gov

Influence on Cell Growth and Proliferation

The influence of purine nucleosides on cell growth and proliferation is complex and can be cell-type dependent. For instance, the parent nucleoside, inosine, has been shown to have an anti-proliferative effect on human subcutaneous fibroblasts by binding to the adenosine A3 receptor. nih.gov Conversely, in other studies, inosine induced proliferation and migration in C32 and A375 melanoma cells, also through A3 adenosine receptor activation. nih.gov

Derivatives of 2-chloropurine have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines, including U937 (human acute myeloid leukemia), LS174T, SKOV3, MCF7, and A549. mdpi.com While some derivatives showed inhibitory activity, the specific effects of this compound were not detailed. mdpi.com Other related compounds, like the stable adenosine analogue 2-chloroadenosine (B27285), have been found to inhibit the proliferation of human aortic smooth muscle cells. ahajournals.org

Table 1: Effects of Inosine and Related Compounds on Cell Proliferation

| Compound | Cell Type | Effect | Receptor Implicated |

|---|---|---|---|

| Inosine | Human Subcutaneous Fibroblasts | Anti-proliferative | A3 Adenosine Receptor |

| Inosine | C32 and A375 Melanoma Cells | Pro-proliferative | A3 Adenosine Receptor |

Mitochondrial Depolarization and Superoxide Production

A key aspect of the cytoprotective action of hypoxanthine analogs, such as this compound, is their ability to interfere with mitochondrial dysfunction. medchemexpress.eumedchemexpress.commedchemexpress.com The compound is reported to be cytoprotective by inhibiting peroxynitrite-induced mitochondrial depolarization and the subsequent secondary production of superoxide. medchemexpress.eumedchemexpress.commedchemexpress.comchembk.comchemsrc.com This action helps to preserve mitochondrial integrity and prevent cell death under conditions of oxidative stress.

Effects on Collagen Production

The regulation of collagen synthesis by purine nucleosides is multifaceted. Studies on human subcutaneous fibroblasts have shown that the parent nucleoside, inosine, can decrease collagen production. nih.govresearchgate.net This effect appears to be mediated through the adenosine A3 receptor. nih.gov

In contrast, other research indicates that adenosine and its stable analogue, 2-chloroadenosine, inhibit collagen synthesis in vascular smooth muscle cells and cardiac fibroblasts, an effect mediated by A2B receptors. ahajournals.orgahajournals.orgahajournals.org However, in the context of skin, adenosine has been reported to stimulate collagen production in the dermis through the A2A receptor subtype. researchgate.net These varying results suggest that the effect on collagen production is highly dependent on the specific nucleoside, the cell type, and the receptor subtypes expressed. mdpi.com

Table 2: Effects of Inosine and Adenosine on Collagen Production

| Compound | Cell Type | Effect | Receptor Implicated |

|---|---|---|---|

| Inosine | Human Subcutaneous Fibroblasts | Decreased Production | A3 Receptor |

| Adenosine / 2-chloroadenosine | Vascular Smooth Muscle Cells | Inhibited Synthesis | A2B Receptor |

| Adenosine / 2-chloroadenosine | Cardiac Fibroblasts | Inhibited Synthesis | A2B Receptor |

Structure Activity Relationship Sar Studies

Impact of Purine (B94841) Ring Substitutions on Biological Activity

The purine core of inosine (B1671953) offers several positions for chemical modification, with the C2 and C6 positions being particularly critical for modulating interaction with biological targets.

The substituents at the C2 and C6 positions of the purine ring play a crucial role in defining the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, which in turn dictates its biological activity. In 2-Chloro-6-O-methyl-inosine, the C2 position is occupied by a chlorine atom, an electron-withdrawing group, while the C6 position has a methoxy (B1213986) group, which is considered electron-donating. nih.gov This combination of electronic influences is a key aspect of its chemical character. nih.gov

Purine bases and their corresponding nucleosides that carry oxygen, nitrogen, or carbon-based substituents at the C6 position are recognized as an important class of biologically active compounds. researchgate.net The nature of the group at C6 can significantly affect a compound's metabolic stability and its interaction with enzymes. For instance, the 6-methoxy group is a feature of the anticancer drug Nelarabine, which is demethoxylated by adenosine (B11128) deaminase (ADA) to its active form, 9-β-D-arabinofuranosyl guanine (B1146940) (Ara-G). nih.gov This highlights the importance of the C6 substituent as a handle for metabolic activation or modulation.

Studies on various 2,6-substituted purines have demonstrated a wide range of cytotoxic activities. The activity is highly dependent on the specific combination of substituents at these positions. For example, a series of acyclic unsaturated 2,6-substituted purines were evaluated for their cytotoxic activity against a panel of human tumor cell lines, with several compounds showing potent growth inhibition. researchgate.net

| Compound Name | C2-Substituent | C6-Substituent | Linker at N9 | Cell Line | Growth Inhibition (GI50) (µM) |

| 5a | -Cl | -Cl | -(Z)-4'-chloro-2'-butenyl-1'-yl | Leukemia (CCRF-CEM) | 1.33 |

| 10a | -Cl | -Cl | -4'-chloro-2'-butynyl-1'-yl | Leukemia (CCRF-CEM) | 1.00 |

| 14 | -H | -OCH3 | -(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl | Leukemia (K-562) | 4.58 |

| 19 | -H | -4-methoxyphenyl | -4'-chloro-2'-butynyl-1'-yl | Breast Cancer (MCF7) | 1.91 |

Table 1: Cytotoxic activity of selected 2,6-substituted purine analogues, demonstrating the influence of C2 and C6 substituents on their growth inhibitory potential against various human tumor cell lines. Data sourced from Molecules 2011, 16, 5840-5860. researchgate.net

It is often challenging to establish a direct correlation between the antimetabolic activity of nucleosides and the modifications at the C2 and C6 positions, as the effects can be complex and context-dependent. nih.gov

The introduction of a halogen atom, particularly chlorine, at the C2 position of the purine ring is a common strategy in the design of nucleoside analogues with improved pharmacological properties. A key benefit of this modification is its ability to inhibit the action of intracellular adenosine deaminase (ADA), an enzyme that would otherwise rapidly degrade the compound, or to make the nucleoside completely resistant to deamination. nih.gov This increased metabolic stability enhances the bioavailability and duration of action of the drug.

Several successful antitumor drugs, such as Cladribine, Fludarabine, and Clofarabine, feature a halogen at the C2 position, which contributes to their efficacy in treating oncohematological diseases. nih.gov However, the effect of C2 halogenation is not universally beneficial and can be highly dependent on the rest of the molecular structure. For instance, in a series of N6-substituted adenosine analogues, the introduction of a chlorine atom at the C2 position resulted in a decrease or complete loss of antitumor activity. researchgate.net Similarly, systematic halogenation (F, Cl, Br) at various positions on a tricyclic adenosine analogue scaffold showed that the impact on binding affinity and selectivity was highly position-dependent. nih.gov

Ribose Moiety Modifications and SAR

The ribose sugar is not merely a scaffold for the purine base but an active participant in molecular recognition. Modifications to the ribose moiety, especially at the 2'-position, can significantly alter a nucleoside's conformational preferences, binding affinity, and nuclease resistance. beilstein-journals.org

In some series of adenosine analogues, modifications such as 2'-deoxy or 2'-O-methyl led to low affinity for the A3 adenosine receptor. nih.gov The replacement of the 2'-hydroxyl group with hydrogen (2'-deoxy) can destabilize certain duplex structures formed by nucleic acids. nih.gov

Conversely, the introduction of a 2'-C-methyl group can have varied effects. In certain N6-substituted adenosine analogues, 3'-C-methylation was found to cause a decrease or loss of antitumor activity. researchgate.net However, in the context of small interfering RNAs (siRNAs), incorporating (2'S)-2'-deoxy-2'-C-methyluridine or (2'R)-2'-deoxy-2'-C-methyluridine into the 3'-overhang region of the antisense strand improved the inhibitory activity (IC50) compared to the natural, unmodified siRNA. nih.gov This demonstrates that the biological consequence of ribose modifications is highly context-specific, depending on the molecular target and the specific position of the modification.

Correlation between Chemical Structure and Enzyme/Receptor Binding Affinity

The ultimate biological effect of a nucleoside analogue is determined by its ability to bind to and modulate the function of specific enzymes or receptors. SAR studies aim to correlate specific chemical features with this binding affinity.

The interaction of purine analogues with their protein targets is governed by a combination of factors including shape complementarity, hydrogen bonding, and electrostatic interactions. For example, inosine 5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis, is a target for many immunosuppressive, antiviral, and anticancer agents. tandfonline.comnih.gov Studies on IMPDH inhibitors have shown that the enzyme can be irreversibly inactivated by compounds like 6-chloro-9-beta-d-ribofuranosylpurine 5'-phosphate (Cl-IMP), a compound related to this compound. nih.gov The inactivation occurs through the formation of a covalent bond between the C6 position of the purine and a thiol group in the enzyme's active site, demonstrating a direct link between the C6 substituent and enzyme binding. nih.gov

Fragment-based screening and X-ray crystallography have provided detailed insights into how inhibitors bind within the NAD binding pocket of IMPDH, allowing for the structure-based design of more potent compounds. nih.gov Linking two weakly-binding fragments identified in the active site led to a more than 1000-fold improvement in binding affinity, underscoring the power of understanding the structural basis of interaction. nih.gov

For adenosine receptor ligands, the presence of an exocyclic amine on the purine ring is often considered crucial for high-affinity binding. However, studies have shown that this can be compensated for by other structural features. acs.org For instance, in a series of (N)-methanocarba nucleosides lacking a C6-amino group, certain 6-methyl analogues displayed potent A3 adenosine receptor affinity (Ki values as low as 6 nM). acs.org This affinity was promoted by the presence of unsubstituted phenyl or 5-chlorothienylethynyl groups at the C2 position, illustrating a synergistic relationship between substituents at different positions in achieving high binding affinity. acs.org

Potential Therapeutic and Research Applications

Anticancer and Antitumor Research

The structural characteristics of 2-Chloro-6-O-methyl-inosine, particularly the presence of a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position of the purine (B94841) ring, suggest its potential as an anticancer agent. These substitutions are known to influence the biological activity of purine derivatives, often enhancing their efficacy as cytotoxic agents.

While direct studies on the efficacy of this compound against the leukemia cell lines U937, MV4;11, and THP1 are not extensively detailed in the available literature, research on analogous compounds provides a strong rationale for its potential in this area. For instance, a study on a series of 2-chloro-6-substituted purine arabinonucleosides demonstrated antiproliferative activity against the human acute myeloid leukemia cell line U937 nih.gov. In that research, a derivative containing a serine amide at the C6 position showed an IC50 value of 16 μM, indicating notable activity nih.gov. This suggests that the 2-chloro-purine scaffold is a promising backbone for developing agents against leukemia. The introduction of a halogen at the C2 position is a strategy known to make nucleosides resistant to deamination by adenosine (B11128) deaminase, which can enhance their cytotoxic effects nih.gov.

Table 1: Antiproliferative Activity of a Related 2-Chloro-6-Substituted Purine Nucleoside

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-chloro-6-(serine amide)-arabinonucleoside | U937 | 16 |

Data from a study on related 2-chloro-6-substituted purine arabinonucleosides, not this compound. nih.gov

This compound is classified as a purine nucleoside analog. This class of compounds exerts its anticancer effects by acting as antimetabolites. medchemexpress.commedchemexpress.com Nucleoside analogs mimic naturally occurring nucleosides and can thus be incorporated into cellular metabolic pathways. Their mechanism of action typically involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). medchemexpress.commedchemexpress.com After entering a cancer cell, these analogs are phosphorylated to their active triphosphate forms. These triphosphates can then compete with natural deoxyribonucleoside triphosphates for incorporation into DNA by DNA polymerases. Once incorporated, they can terminate the growing DNA chain or create a dysfunctional DNA molecule, ultimately leading to cell death.

Anti-inflammatory Effects

While specific studies detailing the anti-inflammatory effects of this compound are limited, the parent molecule, inosine (B1671953), has been investigated for its immunomodulatory and anti-inflammatory properties. It is plausible that derivatives such as this compound could possess similar or enhanced activities. However, dedicated research is required to substantiate the anti-inflammatory potential of this specific compound.

Hypoxia Indicators and Related Research

There is no direct evidence in the current scientific literature to suggest that this compound is used as a hypoxia indicator. Research into hypoxia often involves studying the role of RNA modifications, such as N6-methyladenosine (m6A), in the stabilization of specific mRNAs under low-oxygen conditions. nih.govnih.govresearchgate.net While this compound is a modified nucleoside, its application in this specific area of research has not been documented.

Antiviral Research (e.g., Anti-HCV, Enterovirus 71)

The potential antiviral activity of this compound has not been specifically reported against Hepatitis C Virus (HCV) or Enterovirus 71. However, the class of purine nucleoside analogs has been a cornerstone in the development of antiviral therapies. For instance, 6-methoxypurine (B85510) arabinoside was identified as a potent inhibitor of the Varicella-Zoster virus nih.gov. Furthermore, other modified nucleosides have been explored for their ability to inhibit viral replication, including against HCV acs.org. Given the structural similarities to other antivirally active nucleosides, this compound could be a candidate for future antiviral screening, but specific data is currently lacking.

Pain Modulation and Antinociception

Neuroprotection and Brain Hypoxia

The potential neuroprotective effects of this compound, particularly in the context of brain hypoxia, are suggested by its classification as a hypoxanthine (B114508) analog. Hypoxanthine itself is recognized as a potential indicator of hypoxic conditions and is known to possess cytoprotective properties. medchemexpress.com Research into the parent compound, inosine, has demonstrated protective effects against hypoxic injury in neural cells, such as oligodendrocytes. These protective mechanisms are thought to involve providing ATP and scavenging peroxynitrite. nih.gov

However, direct experimental evidence and detailed studies specifically investigating the neuroprotective capacity of this compound in response to brain hypoxia are not currently available in the scientific literature. Consequently, a detailed account of its research findings and corresponding data tables on this specific application cannot be presented. Further research is required to determine if this compound shares or enhances the neuroprotective qualities of related purine compounds.

Methodologies in Research of 2 Chloro 6 O Methyl Inosine

Cell-Based Assays (e.g., MTT Assay, Cell Viability/Proliferation Studies)

Cell-based assays are fundamental in determining the biological effects of 2-Chloro-6-O-methyl-inosine on living cells. A commonly utilized method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that assesses cell metabolic activity. In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cell viability and proliferation.

While specific studies on this compound are not widely published, research on structurally similar compounds, such as 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, demonstrates the application of such assays. For instance, in studies involving human CEM lymphoblastic leukemia cells, cell growth inhibition is a key parameter measured to determine the cytotoxic potential of these compounds. The potency of such compounds is often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Example Data from a Cell Growth Inhibition Assay for a Structurally Similar Compound

| Compound | Cell Line | Assay Type | Endpoint | IC50 Value |

|---|---|---|---|---|

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | CEM | Cell Proliferation | Growth Inhibition | 0.04 µM |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine | CEM | Cell Proliferation | Growth Inhibition | 2.0 µM |

This table is illustrative and based on data for structurally related compounds to demonstrate the type of data generated from cell-based assays.

Enzyme Activity Assays

Enzyme activity assays are crucial for understanding how this compound may interact with specific enzymes. Given its structure as a modified nucleoside, enzymes involved in purine (B94841) metabolism and nucleic acid modification are of particular interest. For instance, adenosine (B11128) deaminases are enzymes that catalyze the deamination of adenosine and related compounds. Studies on similar 2-chloropurine arabinonucleosides have shown that these compounds can be designed to be resistant to the action of E. coli adenosine deaminase, a desirable property for therapeutic candidates .

Furthermore, as a methylated compound, its interaction with methyltransferases could be investigated. For example, 2'-O-methyltransferase is an enzyme crucial for the replication of some viruses, and inhibitors of this enzyme are sought as potential antiviral agents nih.gov. Enzyme activity assays for methyltransferases often measure the transfer of a radiolabeled methyl group from a donor like S-adenosyl methionine (SAM) to a substrate. Inhibition of this process by a test compound like this compound would be quantified by a decrease in the incorporation of the radiolabel.

Patch-Clamp Electrophysiology

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes that occur during a binding event between two molecules. It is considered the gold standard for characterizing the thermodynamics of binding interactions in solution without the need for labeling nuvisan.com. In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule of interest (e.g., a protein or a nucleic acid). The resulting heat release or absorption is measured, allowing for the determination of key thermodynamic parameters.

ITC can provide a complete thermodynamic profile of a binding interaction in a single experiment. This technique has been used to study the binding of modified nucleosides, such as N6-methyladenosine, to specific binding proteins, revealing the enthalpic and entropic contributions to the binding affinity researchgate.net. Such studies are crucial for understanding the molecular recognition processes and for the rational design of potent and selective ligands.

Chromatographic Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. In the context of nucleoside analogues, reversed-phase HPLC is frequently employed.

For instance, a validated RP-HPLC method has been developed for the determination of 2-chloroadenosine (B27285) as a process-related impurity in pharmaceutical dosage forms . Such methods are crucial for quality control and ensuring the purity of the final compound. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. Thin-Layer Chromatography (TLC) is another valuable chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity assessments due to its simplicity and speed.

Table 3: Example of HPLC Conditions for the Analysis of a Related 2-Chloro Nucleoside

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Methanol (1:1 v/v) with pH adjusted to 3.2 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

This table is based on a published method for a related compound and serves as an example of typical HPLC parameters.

Spectroscopic Characterization (e.g., NMR, HRMS)

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure. 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR reveals the carbon framework of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, and to assign the chemical shifts to specific atoms within the molecule. For example, studies on N6-substituted 2-chloroadenosines have utilized these techniques to identify different conformational forms of the nucleosides in solution researchgate.netmdpi.com.

High-Resolution Mass Spectrometry (HRMS) is another critical technique used to determine the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula of the synthesized compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine |

| 2-chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine |

| Adenosine |

| 2-chloroadenosine |

| S-adenosyl methionine (SAM) |

Future Directions and Research Gaps

Elucidation of Full Mechanisms of Action

A significant gap exists in the scientific literature regarding the precise mechanism of action of 2-Chloro-6-O-methyl-inosine. Generally, nucleoside analogs exert their effects by acting as antimetabolites, which interfere with the synthesis of nucleic acids. mdpi.com These compounds can be incorporated into DNA or RNA, leading to the termination of chain elongation or the production of non-functional nucleic acids. Additionally, they can inhibit enzymes crucial for nucleotide metabolism.

The 2'-O-methylation on the ribose sugar is a known modification in RNA that plays a role in various cellular processes, including the regulation of translation by affecting ribosome dynamics. However, how the specific combination of a chloro group at the 2-position and a methyl group at the O-6 position of the inosine (B1671953) base influences its interaction with cellular machinery is currently unknown. Future research is imperative to determine if this compound acts through established pathways for nucleoside analogs or possesses a unique mechanism of action. Key research questions that remain unanswered include:

Which cellular enzymes recognize and metabolize this compound?

Is the compound incorporated into DNA or RNA?

Does it specifically inhibit any key enzymes involved in purine (B94841) metabolism?

What is the impact of the 2-chloro and 6-O-methyl substitutions on its molecular interactions?

Further Exploration of Therapeutic Potential

Inosine analogues are theoretically considered to be effective inhibitors of tumor cell proliferation and viral replication. nih.gov The broader class of RNA modifications, including 2'-O-methylation, has been associated with a range of diseases, suggesting that molecules targeting these pathways could have therapeutic value. nih.govthe-innovation.org

Despite the potential antiviral and anticancer properties suggested for nucleoside analogs, the specific therapeutic potential of this compound has not been extensively investigated. Preliminary categorizations list it as a potential antiviral and anticancer agent, but dedicated studies to validate these claims and explore its efficacy in various disease models are lacking. Future research should focus on:

Screening this compound against a wide range of cancer cell lines to determine its cytotoxic and cytostatic effects.

Evaluating its antiviral activity against various DNA and RNA viruses.

Investigating its potential as a modulator of the immune system.

Exploring its utility in other therapeutic areas where purine metabolism is a relevant target.

Development of Novel Analogs with Enhanced Activity and Selectivity

The development of analogs is a common strategy in medicinal chemistry to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For nucleoside analogs, modifications are often made to the purine or pyrimidine (B1678525) base, the ribose sugar, or both.

There is currently no published research detailing the synthesis and evaluation of novel analogs specifically derived from this compound. The exploration of its structure-activity relationship (SAR) is a critical next step. By systematically modifying the structure of this compound, it may be possible to develop new compounds with improved therapeutic profiles. Key areas for future analog development include:

Substitution of the chloro group at the 2-position with other halogens or functional groups.

Modification of the methyl group at the O-6 position to alter solubility and target binding.

Alterations to the ribose moiety to enhance stability or cellular uptake.

Synthesis of prodrugs to improve bioavailability.

In vivo Studies and Pharmacokinetic Profiling

A critical step in the development of any potential therapeutic agent is the evaluation of its behavior in living organisms. There is a complete absence of publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound. Such studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Without this information, the therapeutic potential of this compound cannot be realistically assessed. Future research must prioritize the following:

Pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, and clearance.

Tissue distribution studies to identify where the compound accumulates in the body.

Metabolism studies to identify the metabolic pathways and the resulting metabolites.

In vivo efficacy studies in relevant animal models of cancer or viral infections to determine if the compound has a therapeutic effect in a living system.

The table below summarizes the key research gaps and future directions for the study of this compound.

| Area of Research | Current Status | Future Directions |

| Mechanism of Action | Undefined | - Elucidate metabolic pathways- Identify molecular targets- Determine mode of cytotoxicity/antiviral activity |

| Therapeutic Potential | Postulated but unproven | - In vitro screening against cancer and viruses- Exploration of immunomodulatory effects |

| Analog Development | Not explored | - Structure-activity relationship (SAR) studies- Synthesis of novel derivatives with improved properties |

| In vivo & Pharmacokinetics | No data available | - ADME (absorption, distribution, metabolism, excretion) profiling- Efficacy studies in animal models |

Q & A

Q. How can researchers formulate hypothesis-driven questions when investigating understudied derivatives of this compound?

- Methodological Answer : Use scaffold-hopping approaches to prioritize derivatives with predicted bioactivity (e.g., QSAR models). Frame hypotheses around specific functional groups (e.g., “The 2-chloro group enhances binding affinity via halogen bonding”) and test via mutagenesis or crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.